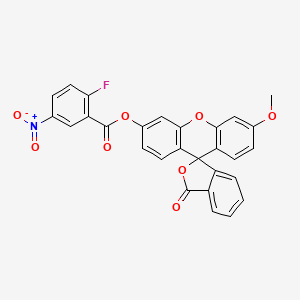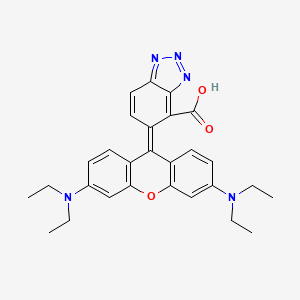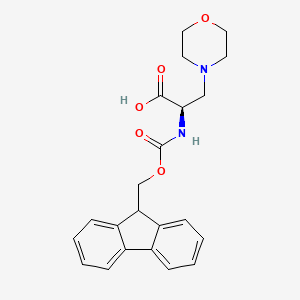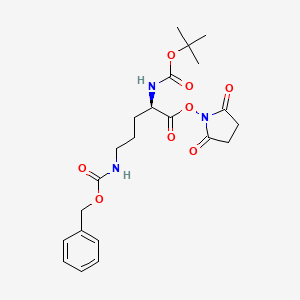amino}propanoic acid CAS No. 2109556-55-8](/img/structure/B6309206.png)
3-{[(t-Butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(t-Butoxycarbonyl)(2,2-diethoxyethyl)amino)propanoic acid, also known as t-BOC-DEA, is a type of carboxylic acid used in many scientific research applications. It is a versatile compound that can be used for a variety of purposes, including synthesis of peptides, proteins, and other molecules, as well as for the study of biochemical and physiological processes.
作用机制
The mechanism of action of 3-{[(t-Butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid is based on its ability to form a stable ester bond with the carboxylic acid group of amino acids. This ester bond is resistant to hydrolysis, allowing the amino acid to remain in its protected form until it is needed. The ester bond also allows for the synthesis of peptides and proteins that contain multiple amino acids, as the this compound can be used to protect the carboxylic acid group of each amino acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the application in which it is used. In the synthesis of peptides and proteins, this compound can be used to protect the carboxylic acid group of amino acids, allowing for the synthesis of peptides and proteins that contain multiple amino acids. Additionally, this compound can be used to study the biochemical and physiological processes of proteins and other molecules, such as enzyme kinetics and protein-ligand interactions.
实验室实验的优点和局限性
The advantages of using 3-{[(t-Butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid in lab experiments include its relatively straightforward synthesis, its ability to form a stable ester bond with the carboxylic acid group of amino acids, and its ability to be used in a variety of applications. The limitations of using this compound in lab experiments include its limited solubility in water, its potential to form unwanted side reactions, and its potential to form complexes with other molecules.
未来方向
For research involving 3-{[(t-Butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid include the development of new synthesis methods, the exploration of new applications, and the investigation of its potential to form complexes with other molecules. Additionally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential uses in research and medicine. Finally, the potential of this compound to form unwanted side reactions should be further investigated to ensure its safe use in lab experiments.
合成方法
The synthesis of 3-{[(t-Butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid is relatively straightforward and involves the reaction of tert-butyl bromoacetate with 2,2-diethoxyethylamine in the presence of a base such as sodium hydroxide. The reaction produces a this compound ester, which can then be hydrolyzed to produce the desired carboxylic acid. The reaction can be carried out in an aqueous or organic solvent, and the reaction is typically complete in a few hours.
科学研究应用
The most common application of 3-{[(t-Butoxy)carbonyl](2,2-diethoxyethyl)amino}propanoic acid is in the synthesis of peptides and proteins. It is used to protect the carboxylic acid group of amino acids, allowing for the synthesis of peptides and proteins that contain multiple amino acids. It is also used to create peptide and protein conjugates, which are molecules that contain both peptides and other molecules. Additionally, this compound can be used to study the biochemical and physiological processes of proteins and other molecules, such as enzyme kinetics and protein-ligand interactions.
属性
IUPAC Name |
3-[2,2-diethoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO6/c1-6-19-12(20-7-2)10-15(9-8-11(16)17)13(18)21-14(3,4)5/h12H,6-10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTDLCONGYQXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC(=O)O)C(=O)OC(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)